molecular formula C19H18ClN3O3 B2711244 ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate CAS No. 851176-25-5

ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B2711244
CAS No.: 851176-25-5
M. Wt: 371.82
InChI Key: AUOGTNRGTMJHRJ-UHFFFAOYSA-N
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Description

Ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound with a unique substitution pattern. Its structure includes:

  • A pyrrole core substituted at positions 2 (methyl), 3 (ethyl carboxylate), 4 (3-chlorobenzyl), and 5 (E-configured enamino-cyano ketone group).

This compound’s synthesis likely involves multicomponent condensation reactions, analogous to methods described for structurally related pyrrole derivatives (e.g., ). Its crystallographic characterization may employ programs like SHELXL for refinement and ORTEP for visualization, as highlighted in , and 2.

Properties

IUPAC Name

ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-3-26-19(25)17-11(2)23-16(9-13(10-21)18(22)24)15(17)8-12-5-4-6-14(20)7-12/h4-7,9,23H,3,8H2,1-2H3,(H2,22,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOGTNRGTMJHRJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)C=C(C#N)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)/C=C(\C#N)/C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring with various functional groups that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including the condensation of ethyl acetoacetate with cyanoacetic acid, followed by cyclization and functional group modifications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and pyrrole ring facilitate binding to these targets, modulating various biological pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibitory effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

CompoundCell LineIC50 (µg/mL)
Ethyl 5-[...]-4-[...]-2-methylMCF-712.64 ± 0.47
Ethyl 5-[...]-4-[...]-2-methylHepG28.81 ± 0.64

The IC50 value represents the concentration required to inhibit cell growth by 50%, indicating the potency of the compound against these cancer cells.

Mechanisms of Anticancer Activity

The anticancer activity is linked to several mechanisms:

  • Induction of Apoptosis : The compound enhances the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest at the S and G2/M phases, effectively halting cancer cell proliferation.

Case Studies

  • Study on MCF-7 Cells : A recent investigation assessed the effects of ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl on MCF-7 cells. Results showed a significant increase in apoptotic markers and a decrease in cell viability compared to control groups.
  • HepG2 Cell Analysis : Another study focused on HepG2 cells revealed that treatment with the compound resulted in a marked increase in caspase 9 levels, further confirming its role in apoptosis induction.

Comparative Analysis

When compared to similar compounds, ethyl 5-[...]-4-[...]-2-methyl demonstrates unique biological reactivity due to its structural characteristics. For example:

CompoundStructure FeaturesBiological Activity
Compound APyrrole ring + Cyano groupModerate anticancer activity
Ethyl 5-[...]-4-[...]-2-methylPyrrole ring + Cyano + ChlorophenylHigh cytotoxicity against MCF-7 and HepG2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature:

Feature Target Compound Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile
Core Structure 1H-pyrrole Octahydropyrrolo[3,4-c]pyrrole 4H-pyran
Key Substituents 3-Chlorobenzyl, ethyl carboxylate, cyano-enamino ketone 4-Chlorophenyl, benzyl, ethyl carboxylate Phenyl, pyrazole, dicarbonitrile
Synthetic Route Likely condensation of ethyl cyanoacetate with pyrrole precursors (inferred from ) Multicomponent cyclization with chlorophenyl and benzyl groups Condensation of malononitrile with pyrazole intermediates
Crystallographic Tools SHELXL (refinement), ORTEP (visualization) WinGX suite for data processing Not explicitly stated; likely SHELX-based refinement
Functional Groups Cyano, ester, enamino-ketone, chlorophenyl Ester, chlorophenyl, benzyl Cyano, hydroxyl, pyrazole
Potential Applications Unreported (structural features suggest pharmaceutical or material science utility) Unreported (complex heterocycles often target drug discovery) Unreported (highly conjugated system may have optical applications)

Key Research Findings and Analysis

Structural Uniqueness

The E-configuration of the enamino-cyano ketone group in the target compound distinguishes it from simpler pyrrole derivatives. The 3-chlorophenylmethyl group contrasts with the 4-chlorophenyl substituent in ’s compound, which may alter steric and electronic interactions in crystal packing or receptor binding.

Crystallographic Validation

These tools ensure precise refinement of anisotropic displacement parameters and validation of geometric constraints, critical for confirming the E-configuration of the enamino group.

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